Tetrabutylammonium hydrogen sulphite
Description
Significance of Quaternary Ammonium (B1175870) Salts in Catalysis and Chemical Transformations
Quaternary ammonium salts, often referred to as "quats," are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org Their structure, featuring a permanently charged cation, makes them distinct from primary, secondary, or tertiary ammonium ions, which are pH-dependent. wikipedia.org A key application of these salts is in phase-transfer catalysis (PTC). wikipedia.orggoogle.com In this role, they facilitate reactions between reagents that are dissolved in immiscible solvents, such as an organic phase and an aqueous phase. google.comacs.org
The unique capability of quaternary ammonium salts to dissolve in both polar (aqueous) and non-polar (organic) liquids allows them to transport reactants across the phase boundary. acs.org For instance, an anionic reagent in the aqueous phase can pair with the quaternary ammonium cation, and this ion pair, now having significant organic character, can migrate into the organic phase to react with the substrate. acs.org This mechanism enhances reaction rates, often allows for milder reaction conditions (e.g., lower temperatures and pressures), and can eliminate the need for expensive or hazardous anhydrous solvents. acs.org Their utility spans a wide range of reactions, including nucleophilic substitutions, oxidations, and reductions. acs.org
Overview of Research Trajectories for Tetrabutylammonium (B224687) Salts with Acidic Counter-Anions
A particularly interesting subset of quaternary ammonium salts includes those with acidic counter-anions, such as hydrogen sulfate (B86663) or hydrogen sulphite. These compounds exhibit dual functionality. The bulky, lipophilic tetrabutylammonium cation provides the phase-transfer capability, while the hydrogen-containing anion (e.g., HSO₄⁻ or HSO₃⁻) can act as a proton source, or a protic acid. tandfonline.com
Research into salts like tetrabutylammonium hydrogen sulfate (TBAHS), a close analogue of the title compound, highlights their effectiveness as solid acid catalysts. tandfonline.comcbijournal.com This dual-role catalysis is advantageous because it combines the benefits of phase-transfer and acid catalysis in a single, often recyclable, reagent. cbijournal.com The development of such catalysts aligns with the principles of green chemistry, which encourage the use of efficient and environmentally benign catalytic systems over stoichiometric amounts of hazardous liquid acids like sulfuric or hydrochloric acid. cbijournal.com Research has focused on applying these salts to a variety of organic transformations, demonstrating their utility in promoting complex reactions under milder and more sustainable conditions. cbijournal.comresearchgate.net
Broad Academic Relevance of Tetrabutylammonium Hydrogen Sulphite in Synthetic and Analytical Chemistry
This compound (TBAHS) serves as a reagent with notable applications in both synthetic and analytical chemistry. Its utility is derived from its properties as both a phase-transfer catalyst and an ion-pairing agent.
In the realm of synthetic chemistry, it has been investigated as a catalyst for various organic reactions. These include the oxidation of alcohols, the N-alkylation of benzanilides, and the cyclization of beta-amino acids to form beta-lactams. It also participates in the conversion of nitriles to amides. One specific, documented application involves its use as a catalyst in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, showcasing its efficiency in facilitating multi-component reactions. The synthesis of TBAHS itself can be achieved through methods such as the reaction of tetrabutylammonium azide (B81097) with potassium hydrogen sulphate and aqueous sulfuric acid.
In analytical chemistry, the related compound tetrabutylammonium hydrogen sulfate is frequently used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and gas chromatography (GC). chemicalbook.comsigmaaldrich.comspectrumchemical.comsudanchemical.com In this role, it is added to the mobile phase to form a neutral ion pair with an analyte of opposite charge. This increases the analyte's retention on a non-polar stationary phase, allowing for the effective separation and analysis of ionic compounds such as pharmaceuticals, metabolites, and acidic herbicides. chemicalbook.comsigmaaldrich.comspectrumchemical.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 87742-13-0 | nih.gov |
| Molecular Formula | C₁₆H₃₇NO₃S | nih.gov |
| Molecular Weight | 323.5 g/mol | nih.gov |
| IUPAC Name | hydrogen sulfite (B76179);tetrabutylazanium | nih.gov |
| Physical Description | White powder or crystalline solid |
Properties
IUPAC Name |
hydrogen sulfite;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4(2)3/h5-16H2,1-4H3;(H2,1,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPXQGCEBDURP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236601 | |
| Record name | Tetrabutylammonium hydrogen sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87742-13-0 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfite (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87742-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrabutylammonium hydrogen sulphite | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087742130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphite | |
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| Record name | Tetrabutylammonium hydrogen sulphite | |
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Synthetic Methodologies and Preparation Protocols for Tetrabutylammonium Hydrogen Sulphite Analogues
Conventional Synthetic Routes to Quaternary Ammonium (B1175870) Hydrogen Salts
Conventional synthesis of quaternary ammonium hydrogen salts, including tetrabutylammonium (B224687) hydrogen sulphite, primarily relies on two well-established methods: direct acid-base neutralization and anion exchange from a precursor salt.
The most direct route to forming a quaternary ammonium hydrogen salt is through the neutralization reaction between a quaternary ammonium hydroxide (B78521) and the corresponding acid. quora.comvaia.com For the synthesis of tetrabutylammonium hydrogen sulphite, this would involve the reaction of tetrabutylammonium hydroxide with sulfurous acid (H₂SO₃).
The general reaction is as follows:
[N(C₄H₉)₄]⁺OH⁻ + H₂SO₃ → [N(C₄H₉)₄]⁺HSO₃⁻ + H₂O
Similarly, the widely used analogue, tetrabutylammonium hydrogen sulphate, is prepared by reacting tetrabutylammonium hydroxide with sulfuric acid. bloomtechz.com This method is advantageous for its straightforward stoichiometry and the formation of water as the only byproduct, which can be easily removed. The reaction is typically performed in an aqueous solution or an appropriate organic solvent, with careful control of temperature to manage the exothermic nature of the reaction. bloomtechz.com A patent describes a one-pot process where a precursor is reacted with a quaternary ammonium hydroxide, such as choline (B1196258) hydroxide, at temperatures between 80 and 120°C for 1 to 5 hours to directly produce the desired salt with high purity. google.com
Anion exchange is a powerful and widely used technique for synthesizing quaternary ammonium salts with a desired anion when a precursor salt with a different anion is more readily available. nih.govsacheminc.com This method involves passing a solution of a tetrabutylammonium salt, such as tetrabutylammonium bromide or chloride, through an ion exchange resin that has been pre-loaded with the target hydrogen sulphite (HSO₃⁻) anion. researchgate.netgoogle.com
The process can be summarized in two main steps:
Resin Preparation: A strong basic anion exchange resin, often in its hydroxide (OH⁻) or chloride (Cl⁻) form, is washed with a solution containing a high concentration of the desired anion (e.g., from sodium hydrogen sulphite). This replaces the original anions on the resin with hydrogen sulphite anions.
Anion Exchange: A solution of a tetrabutylammonium salt with a different anion (e.g., tetrabutylammonium bromide, [N(C₄H₉)₄]⁺Br⁻) is passed through the prepared resin column. The resin captures the bromide anions and releases the hydrogen sulphite anions into the solution, resulting in an aqueous or solvent-based solution of this compound. google.com
This method is particularly useful for preparing high-purity salts, as it can effectively remove halide impurities. nih.gov The efficiency of the exchange depends on factors like the concentration of the solutions, the flow rate through the column, and the type of resin used. researchgate.netresearchgate.net For example, in the synthesis of tetrabutylammonium hydroxide from tetrabutylammonium bromide, optimizing the concentration of the regeneration liquid and the column dimensions led to an exchange degree greater than 86.0%. researchgate.net
| Parameter | Condition | Outcome | Reference |
| Precursor Salt | Tetrabutylammonium Bromide | --- | researchgate.net |
| Resin Type | Gel Type Strong Basic Anion Exchange | --- | researchgate.net |
| Regeneration Liquid | 5.0% NaOH | Exchange Degree > 86.0% | researchgate.net |
| Temperature | 15°C | TBAOH Concentration > 10.0% | researchgate.net |
This table illustrates optimized conditions for a related anion exchange process to produce a quaternary ammonium hydroxide, showcasing the parameters that are critical for efficient synthesis.
Advanced Electrochemical Synthesis Techniques for Quaternary Ammonium Salts
Electrochemical methods offer a modern alternative for the synthesis and manipulation of quaternary ammonium salts. These techniques can provide high-purity products and may avoid the use of certain chemical reagents. acs.org One approach involves the use of electrochemical membrane reactors for ion substitution. For instance, tetrabutylammonium hydroxide can be synthesized from tetrabutylammonium bromide in a three-compartment electrochemical cell where anion-exchange membranes separate the compartments to prevent the product from contacting the electrodes. researchgate.net
Another application of electrochemistry is in the generation of charge-transfer complex salts, where tetrachalcogenofulvalenes are oxidized electrochemically in an electrolyte solution containing conducting salts, which can be quaternary ammonium compounds. google.com
The stability of quaternary ammonium cations under electrochemical conditions is a critical factor, as they are often used as supporting electrolytes. researchgate.net Studies have shown that tetraalkylammonium ions, upon reduction, can fragment into a tertiary amine and an alkyl radical. researchgate.net This inherent reactivity under certain electrochemical potentials must be considered during synthesis design. While direct electrochemical synthesis of this compound is not widely documented, the principles are applicable. The process would likely involve the electrochemical generation of the tetrabutylammonium cation or the hydrogen sulphite anion in a controlled cell environment.
Optimization of Reaction Conditions for High-Purity Synthesis
Achieving high purity and yield in the synthesis of tetrabutylammonium salts requires careful optimization of several reaction parameters, including temperature, solvent, molar ratios of reactants, and reaction time. researchgate.netulisboa.pt
The Menschutkin reaction, the alkylation of a tertiary amine to form a quaternary ammonium salt, is a foundational synthesis step. wikipedia.orgnih.gov The conditions for this reaction are crucial. For example, in the synthesis of certain quaternary ammonium monomers, reacting the tertiary amine and alkyl halide at 50 to 55°C for 24 hours in chloroform (B151607) was found to be effective. nih.gov
The choice of solvent is also critical. A study on the synthesis of quaternary ammonium methylcarbonates found that a volume ratio of methanol (B129727) to the tertiary amine of 1:2, at a temperature of 110°C for 8 hours, resulted in a tertiary amine conversion of up to 99.39%. researchgate.net The polarity of the solvent can influence reaction rates and even the ease of product purification; precipitation of the desired salt can be induced by using a solvent of relatively low polarity, simplifying its isolation. nih.gov
The following table summarizes findings from a study on optimizing the quaternization of an amine with dimethyl carbonate, illustrating the impact of various parameters on reaction success. researchgate.net
| Parameter | Optimal Condition | Result | Reference |
| Molar Ratio (Dimethyl Carbonate : Amine) | 5.6 | --- | researchgate.net |
| Solvent (Methanol : Amine) | 1:2 (v/v) | Amine Conversion: 99.39% | researchgate.net |
| Catalyst | 5% (mass fraction) | --- | researchgate.net |
| Temperature | 110°C | --- | researchgate.net |
| Reaction Time | 8 hours | --- | researchgate.net |
This interactive table demonstrates the optimization of various factors to achieve a high conversion rate in a quaternary ammonium salt synthesis.
After the initial synthesis, purification steps such as recrystallization are often necessary to achieve the desired purity. tandfonline.com For instance, a crude product was purified by recrystallization from an ethyl acetate (B1210297):n-hexane (1:3) mixture to afford the pure compound. tandfonline.com
Elucidation of Mechanistic Principles Governing Tetrabutylammonium Hydrogen Sulphite Activity
Phase-Transfer Catalysis (PTC) Mechanisms
Tetrabutylammonium (B224687) hydrogen sulphite is primarily known for its efficacy as a phase-transfer catalyst. This catalytic approach is a powerful tool in green chemistry, as it can reduce the need for organic solvents and enable the use of water. jetir.org PTC facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). jetir.org The catalyst, TBAHS, accelerates the migration of a reactant from one phase to another, overcoming the phase barrier and enhancing reaction rates. jetir.org
In a biphasic system, such as an organic solvent and water, the reaction occurs at the interface between the two liquids. The catalytic activity of tetrabutylammonium salts is closely linked to their behavior at this interface. nih.gov TBAHS facilitates the transfer of reactants across this phase boundary. jetir.org The large, bulky tetrabutylammonium cation ([N(C₄H₉)₄]⁺), with its four nonpolar butyl chains, is lipophilic and soluble in the organic phase. It can pair with an anion, such as the hydrogen sulphite ion (HSO₃⁻) or another reactive anion from the aqueous phase, and transport it into the organic phase where the reaction with the organic substrate can proceed. jetir.org Research on the related salt, tetrabutylammonium bromide, indicates that catalysis is attributable to reactions occurring at the interface, which includes not only the bulk water-oil interface but also microinterfaces formed in emulsion-like environments. nih.gov This interfacial mechanism is a key feature of its catalytic power, enabling reactions that would otherwise be extremely slow due to the mutual insolubility of the reactants.
A central aspect of the PTC mechanism is the formation of an ion pair. TBAHS is described as an ion-pairing reagent, a property that is fundamental to its catalytic activity. cbijournal.comresearcher.life The positively charged nitrogen core of the tetrabutylammonium cation forms a lipophilic ion pair with an anion. This ion pair is soluble in nonpolar organic solvents. Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive. This heightened reactivity leads to significantly enhanced reaction rates and higher product yields compared to uncatalyzed biphasic reactions. The effectiveness of TBAHS has been demonstrated in numerous organic transformations, achieving high yields in processes like N-alkylation of benzanilides and Michael additions. researchgate.net
The following table summarizes selected reactions catalyzed by TBAHS, highlighting its efficiency in promoting high yields under various conditions.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
| Synthesis of Tetrahydrobenzo[a]xanthene-11-ones | Aldehydes + β-naphthol | 10 | 90 | cbijournal.com |
| Michael Addition | Indoles + Nitrostyrenes | Not Specified | up to 90 | researchgate.net |
| N-Alkylation | Benzanilides | Not Specified | 75-85 | |
| Synthesis of 2,4,6-triarylpyridines | Aromatic aldehydes + Acetophenones | 30 | 65-75 | researchgate.net |
Investigation of Ion-Dipolar and Hydrophilic-Hydrophobic Interactions in Solution
The behavior of TBAHS in solution is governed by a balance of intermolecular forces. The molecule itself is amphiphilic, possessing both a nonpolar (hydrophobic) part and a charged (hydrophilic) part. nih.gov
Hydrophobic Interactions : The four long butyl chains attached to the nitrogen atom constitute a large nonpolar, hydrophobic moiety. libretexts.org In aqueous environments, these nonpolar groups tend to minimize their contact with water molecules. libretexts.org This hydrophobic effect is a primary driving force for processes like the formation of micelles or the migration of the cation to a nonpolar phase. jetir.orglibretexts.org The strength of these interactions increases with the number of carbon atoms on the alkyl chains. libretexts.org
Ion-Dipolar Interactions : The positively charged quaternary ammonium (B1175870) center and the negatively charged hydrogen sulphite anion readily engage in strong ion-dipolar interactions with polar solvent molecules like water. These interactions are crucial for the solubility of the salt in polar media.
Hydrophilic-Hydrophobic Balance : The interplay between these interactions dictates the catalyst's function. mdpi.com The hydrophobic butyl groups pull the cation into the organic phase, while the ionic head can interact with aqueous reactants. This dual nature is the essence of its ability to bridge two immiscible phases. jetir.orgnih.gov In aqueous solutions of molecules with both hydrophilic and hydrophobic parts, a competition between these interactions occurs, which can be temperature-dependent. mdpi.com For TBAHS, this balance allows it to function effectively at the boundary between polar and nonpolar environments.
Electrochemical Mechanism Investigations in Solution and at Interfaces
TBAHS also exhibits significant activity in electrochemical systems, where its mechanism is studied at the interface between an electrode and an electrolyte. researcher.liferesearchgate.netepa.gov It is often used as an electrolyte additive, particularly in lead-acid batteries, where it has properties similar to ionic liquids. researcher.liferesearchgate.net
Investigations using techniques like cyclic voltammetry show that the addition of TBAHS to a sulfuric acid electrolyte has several distinct effects on the electrochemical processes. researcher.liferesearchgate.net One key finding is that increasing the concentration of TBAHS in the electrolyte leads to an increase in both the hydrogen and oxygen evolution overpotentials. researcher.liferesearchgate.netresearchgate.net This means that higher potentials are required to cause the electrolysis of water, which can improve the efficiency and stability of a battery system by reducing water loss. researchgate.netresearchgate.net
Furthermore, TBAHS influences the formation and structure of layers at the electrode surface. Studies have shown that it alters the crystalline structure of the lead sulfate (B86663) (PbSO₄) layer formed during the redox cycle on lead-based electrodes. researcher.liferesearchgate.net At the interface, the ions of the electrolyte form an electric double layer, and specific adsorption of ions like sulfate or bisulfate can modify the electrode's catalytic properties. frontiersin.org The presence of TBAHS has been found to intensively increase the oxidation and reduction peak currents, indicating a significant impact on the kinetics of the electrode reactions. researcher.liferesearchgate.netepa.gov These electrochemical studies are crucial for understanding how additives can be used to tailor the performance of energy storage devices. nih.gov
The following table summarizes the observed effects of increasing TBAHS concentration on key electrochemical parameters in a lead-acid battery electrolyte.
| Electrochemical Parameter | Effect of Increasing TBAHS Concentration | Reference |
| Hydrogen Overpotential | Increased | researcher.liferesearchgate.net |
| Oxygen Overpotential | Increased | researcher.liferesearchgate.net |
| Oxidation Peak Current | Intensively Increased | researcher.liferesearchgate.netepa.gov |
| Reduction Peak Current | Intensively Increased | researcher.liferesearchgate.netepa.gov |
| Crystalline Structure of PbSO₄ Layer | Changed | researcher.liferesearchgate.net |
Applications in Organic Synthesis Mediated by Tetrabutylammonium Hydrogen Sulphite
Catalysis of Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. TBAHS has proven to be a valuable catalyst in this domain, effectively promoting several key reaction types, including Michael additions, condensations, and various multicomponent and cycloaddition reactions.
TBAHS has been effectively employed as a catalyst for the Michael addition of indoles to electron-deficient olefins. researchgate.net This reaction is of significant interest as the resulting 3-substituted indole (B1671886) scaffolds are prevalent in numerous natural products and medicinally important compounds. The use of TBAHS in an aqueous medium provides an environmentally friendly and efficient protocol for this transformation. researchgate.net
Research findings indicate that the reaction proceeds with high regioselectivity, with the addition of the indole occurring exclusively at the C-3 position, yielding 3-alkylated indoles without the formation of N-alkylated byproducts. researchgate.net The reaction between various indoles and electron-deficient olefins such as nitrostyrenes and chalcones has been shown to produce the corresponding Michael adducts in good to excellent yields. researchgate.net The process is operationally simple, often requiring stirring the reactants with a catalytic amount of TBAHS in water at room temperature. researchgate.net
Table 1: TBAHS-Catalyzed Michael Addition of Indoles to Electron-Deficient Olefins
| Indole Reactant | Olefin Reactant | Solvent | Yield (%) | Citation |
|---|---|---|---|---|
| Indole | β-Nitrostyrene | Water | 94% | researchgate.net |
| Indole | Chalcone | Water | 88% | researchgate.net |
| 2-Methylindole | β-Nitrostyrene | Water | 92% | researchgate.net |
| 5-Methoxyindole | β-Nitrostyrene | Water | 95% | researchgate.net |
This table presents a selection of reported reactions and is not exhaustive.
TBAHS serves as an efficient catalyst for various condensation reactions involving aldehydes and ketones, leading to the synthesis of important molecular frameworks. While not a typical catalyst for simple aldol (B89426) condensations, its efficacy is well-documented in more complex, multicomponent condensation scenarios.
One notable application is the electrophilic substitution reaction of indoles with a range of aromatic aldehydes and ketones to synthesize bis(indolyl)methanes. tandfonline.comresearchgate.net This condensation, catalyzed by TBAHS in a solvent like ethyl acetate (B1210297) or under solvent-free conditions, is advantageous due to its simple procedure, mild conditions, and good yields. tandfonline.com
Furthermore, TBAHS catalyzes the renowned Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. tandfonline.com This three-component reaction, performed under solvent-free conditions at 80°C, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. tandfonline.com The catalyst is effective for both aromatic aldehydes, including those with electron-donating or electron-withdrawing groups, and aliphatic aldehydes, which are often less reactive in this transformation. tandfonline.com
Another significant condensation reaction facilitated by TBAHS is the synthesis of 2,4,6-triarylpyridines. researchgate.netrasayanjournal.co.in This involves a one-pot reaction of aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate under solvent-free conditions, showcasing the catalyst's utility in constructing highly substituted heterocyclic systems. researchgate.netrasayanjournal.co.in
A prime example is the TBAHS-mediated synthesis of novel benzopyran-annulated pyrano[2,3-c]pyrazoles. researchgate.net This transformation proceeds through a one-pot domino sequence involving a Knoevenagel condensation followed by a hetero-Diels–Alder reaction. researchgate.net Similarly, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones is achieved through a one-pot, three-component reaction of an aromatic aldehyde, β-naphthol, and dimedone in water, with TBAHS acting as a surfactant and catalyst. cbijournal.com
The Biginelli reaction and the synthesis of 2,4,6-triarylpyridines, as mentioned previously, are also classic examples of one-pot, three-component reactions where TBAHS has been shown to be an effective catalyst. tandfonline.comresearchgate.netrasayanjournal.co.in
Table 2: Examples of TBAHS-Catalyzed One-Pot Multicomponent Reactions
| Product Class | Reactants | Reaction Type | Citation |
|---|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-ones | Aldehyde, β-Ketoester, Urea/Thiourea | Three-component Biginelli Condensation | tandfonline.com |
| 2,4,6-Triarylpyridines | Aromatic Aldehyde, Acetophenone, Ammonium Acetate | Three-component Condensation | researchgate.netrasayanjournal.co.in |
| Tetrahydrobenzo[a]xanthen-11-ones | Aromatic Aldehyde, β-Naphthol, Dimedone | Three-component Condensation | cbijournal.com |
TBAHS also mediates important ring-forming reactions such as cycloadditions and annulations. A significant application is its use in promoting a regioselective [3+2] cycloaddition of commercially available chalcones and 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net
Furthermore, the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles involves a domino sequence that culminates in a hetero-Diels–Alder reaction, which is a [4+2] cycloaddition. tandfonline.comresearchgate.net This step is crucial as it constructs the fused heterocyclic ring system (annulation). The reaction between substituted salicylaldehydes and 5-pyrazolones proceeds with high stereoselectivity and yield. researchgate.net
Catalysis of Functional Group Transformations
Beyond forming carbon-carbon bonds, TBAHS is also instrumental in catalyzing key functional group interconversions.
TBAHS has been reported as an effective phase-transfer catalyst for the selective oxidation of alcohols to their corresponding carbonyl compounds. Specifically, a rapid and efficient method for the oxidation of benzyl (B1604629) alcohols to benzaldehydes has been developed. chesci.com This process involves stirring the substrate in an organic solvent like toluene (B28343) or chloroform (B151607) with aqueous acidic dichromate in the presence of catalytic TBAHS at room temperature. chesci.com The reaction is highly selective, yielding the aldehyde product without over-oxidation to the corresponding carboxylic acid. chesci.com
Another study reported the selective oxidation of benzyl alcohols using hydrogen peroxide as the oxidant, with TBAHS acting as a phase-transfer catalyst in the presence of sodium tungstate (B81510) dihydrate. researchgate.net This method also provided good yields of the corresponding benzaldehydes at room temperature. researchgate.net The role of TBAHS in these systems is to facilitate the transfer of the oxidizing species from the aqueous phase to the organic phase where the alcohol is dissolved, thereby promoting the reaction.
N-Alkylation Reactions (e.g., Benzanilides)
Tetrabutylammonium (B224687) hydrogen sulphite is recognized as an effective phase-transfer catalyst (PTC) for N-alkylation reactions. This process is fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The catalyst facilitates the reaction between a substrate containing an N-H bond and an alkylating agent, which are often in separate, immiscible phases.
In a typical phase-transfer mechanism, a base such as sodium or potassium hydroxide (B78521) deprotonates the nitrogen-containing substrate in the aqueous phase. The resulting anion forms an ion pair with the tetrabutylammonium (TBA⁺) cation. This lipophilic ion pair is then transferred into the organic phase, where it can react with the alkylating agent.
While sources specify that TBAHS is an efficient catalyst for the N-alkylation of benzanilides, detailed research findings with specific yields for this substrate were not available in the search results. However, its effectiveness has been demonstrated in the alkylation of related nitrogen-containing heterocycles, such as hydantoins. In a comparative study of phase-transfer catalysts for the allylation of a hydantoin (B18101) derivative, tetrabutylammonium hydrogen sulphite provided the product with a 78% yield. nih.govacs.org This highlights its capability as a PTC, even if slightly less effective than other catalysts like tetrabutylammonium bromide (TBAB) under the tested conditions. nih.govacs.org Furthermore, TBAHS has been employed in the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones under solvent-free, mild phase-transfer conditions, demonstrating its utility in synthesizing diverse heterocyclic structures. researchgate.net
| Catalyst | Yield (%) | Reference |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | 96% | nih.gov |
| Tetrabutylammonium Iodide | 90% | nih.gov |
| Tetrahexylammonium Bromide | 86% | nih.gov |
| This compound (TBAHS) | 78% | nih.govacs.org |
| Trioctylmethylammonium Chloride | 74% | nih.gov |
Intramolecular and Intermolecular Cyclization Reactions (e.g., Beta-Amino Acids to Beta-Lactams)
This compound is also utilized to catalyze various cyclization reactions, which are critical for constructing cyclic and heterocyclic frameworks. One noted application is the cyclization of β-amino acids to form β-lactams, a core structure in many important antibiotics. The β-lactam ring is formed via an intramolecular condensation, a reaction that TBAHS can facilitate. While the specific mechanism and yields for this particular transformation using TBAHS are not detailed in the provided search results, the general principle involves activating the carboxylic acid group of the β-amino acid to promote nucleophilic attack by the amino group.
TBAHS has demonstrated significant utility in other complex cyclization reactions. It mediates one-pot domino Knoevenagel-hetero-Diels-Alder reactions between substituted salicylaldehydes and 5-pyrazolones, producing benzopyran-annulated pyrano[2,3-c]pyrazoles in high yields and with high stereoselectivity. researchgate.net It has also been used to catalyze the synthesis of 1,8-dioxo-octahydroxanthenes in a semi-aqueous medium, a method that offers advantages like environmental friendliness, simple work-up, and high yields. researchgate.net
Conversion of Nitriles to Amides
The conversion of nitriles to amides is a fundamental transformation in organic chemistry. Sources list the facilitation of this conversion as an application of this compound. This reaction typically involves the partial hydrolysis of the nitrile group. However, detailed research findings, mechanisms, or specific examples of using TBAHS for this purpose were not available in the provided search results. It is noteworthy that the related compound, tetrabutylammonium hydroxide (TBAH), has been successfully used as a catalyst for the chemoselective hydration of nitriles to amides. researchgate.netsemanticscholar.orgrsc.org
Dehydrohalogenation Processes (e.g., Aryl 2-Haloethyl Ethers)
Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from a substrate, typically to form an alkene. This compound is cited as a catalyst for the dehydrohalogenation of aryl 2-haloethyl ethers to produce the corresponding vinyl ethers. This reaction proceeds via an E2 mechanism, where the phase-transfer catalyst assists in transporting a basic anion (like hydroxide) from the aqueous phase to the organic phase to effect the elimination. Specific examples and yield data for this process using TBAHS were not found in the search results.
Esterification Reactions
This compound plays a role in certain esterification reactions, not as a direct catalyst, but as a precursor for generating a more active species in situ. Research has shown that carboxylic acids can be efficiently esterified with alkyl halides using tetrabutylammonium fluoride (B91410) (TBAF) as a catalyst. A convenient method to generate this catalyst involves using a catalytic amount of TBAHS along with potassium fluoride dihydrate (KF·2H₂O) under solid-liquid phase-transfer conditions. This approach, while requiring longer reaction times (3-24 hours), demonstrates the utility of TBAHS in facilitating ester formation through the generation of the highly reactive carboxylate ions needed for nucleophilic substitution on the alkyl halide.
Stereochemical Control and Enantio- and Diastereospecificity in Organic Transformations
A significant application of this compound is in controlling the stereochemical outcome of reactions. It has been shown to be highly effective in preserving stereochemistry during transformations involving chiral molecules.
In a notable study, TBAHS was used in the Lewis acid-catalyzed, highly regioselective Sₙ2-type ring-opening of activated aziridines and azetidines with alcohols and haloalcohols. researchgate.net In this process, TBAHS effectively controlled the partial racemization of the substrate. researchgate.net This control led to the formation of the desired β- and γ-amino ethers and morpholines with excellent enantio- and diastereospecificity, achieving enantiomeric excess (ee) values up to >99% and diastereomeric excess (de) values up to 99%. researchgate.net
Additionally, TBAHS has been used to mediate one-pot domino Knoevenagel-hetero-Diels-Alder reactions that synthesize a variety of benzopyran-annulated pyrano[2,3-c]pyrazoles with high yields and stereoselectivity. researchgate.net These examples underscore the crucial role of TBAHS in advanced organic synthesis where precise control over the three-dimensional arrangement of atoms is paramount.
| Reaction Type | Role of TBAHS | Reported Specificity | Reference |
|---|---|---|---|
| Sₙ2 Ring-Opening of Activated Aziridines/Azetidines | Controls partial racemization | ee up to >99%, de up to 99% | researchgate.net |
Development of Novel and Efficient Synthetic Methodologies for Complex Molecules
This compound has been instrumental in the development of new and efficient synthetic strategies, particularly those involving multi-component reactions (MCRs) for the assembly of complex molecules. researchgate.net MCRs are highly valued for their efficiency, as they allow for the formation of several bonds in a single operation, often leading to complex products from simple starting materials.
TBAHS has been successfully employed as a catalyst in several one-pot MCRs:
Synthesis of 2,4,6-Triarylpyridines: A simple and efficient one-pot condensation of aromatic aldehydes and acetophenones in the presence of TBAHS and ammonium acetate under solvent-free conditions affords a variety of triarylpyridines in good yields (65-75%). researchgate.net
Synthesis of Pyrano[2,3-c]pyrazoles: It mediates a domino Knoevenagel-hetero-Diels-Alder reaction to produce complex benzopyran-annulated pyrazoles with high stereoselectivity. researchgate.net
Furthermore, TBAHS is a key component in developing greener synthetic protocols. It has been used as a catalyst in aqueous or semi-aqueous media for reactions like the Michael addition of indoles to electron-deficient olefins and the synthesis of 1,8-dioxo-octahydroxanthenes, providing high yields while minimizing the use of hazardous organic solvents. researchgate.net These methodologies highlight the role of TBAHS in advancing synthetic chemistry toward more sustainable and efficient practices for constructing complex molecular architectures. researchgate.net
Advanced Material Science and Electrochemical Applications of Tetrabutylammonium Hydrogen Sulphite
Utilization as Supporting Electrolytes in Electrochemical Systems
Tetrabutylammonium (B224687) hydrogen sulphite and its closely related analogue, tetrabutylammonium hydrogen sulphate (TBAHS), are recognized for their utility as supporting electrolytes in a variety of electrochemical systems. Their function is pivotal in enhancing the performance and stability of these systems due to their unique properties, which bridge those of simple salts and ionic liquids. As an ion-pairing reagent, TBAHS, in particular, has been studied for its significant impact on electrolyte conductivity, electrode stability, and reaction kinetics. researchgate.netresearchgate.netepa.gov
| Property | Effect of Tetrabutylammonium Salt Addition | Source |
| Ion Pairing | Reduced ion association, especially in low-polarity solvents. | nih.gov |
| Ionic Conductivity | Increased due to a higher concentration of free, charge-carrying ions. | nih.govnih.gov |
| Electrolyte Stability | Enhanced stability and inhibition of corrosion. | researchgate.net |
| SEI Formation | Facilitates the formation of a robust solid electrolyte interphase. | nih.gov |
Influence on Hydrogen and Oxygen Evolution Overpotentials
Overpotential—the difference between the thermodynamically determined reduction potential and the potential at which the redox event is experimentally observed—is a critical factor in electrochemical processes like water splitting. The addition of tetrabutylammonium hydrogen sulphate to an electrolyte has a marked effect on both hydrogen and oxygen evolution reactions.
Research has demonstrated that increasing the concentration of TBAHS in an aqueous sulfuric acid solution leads to an increase in both hydrogen and oxygen overpotentials. researchgate.netepa.gov This phenomenon is significant in applications like lead-acid batteries, where suppressing the gassing reactions (hydrogen and oxygen evolution) is desirable to improve charge efficiency and reduce water loss. The tetrabutylammonium cation is thought to adsorb onto the electrode surface, blocking active sites for proton reduction and thereby increasing the energy required for hydrogen evolution. researchgate.net
| TBAHS Concentration | Effect on Overpotential | Implication |
| Increasing | Increases both hydrogen and oxygen evolution overpotentials. | Suppresses gassing, improves charge efficiency in batteries. researchgate.netepa.gov |
| N/A | Adsorption of TBA⁺ cations on the electrode surface. | Blocks active sites, inhibiting proton reduction. researchgate.net |
Applications in Electrodeposition, Electroplating, and Battery Electrolytes
The unique electrochemical properties of tetrabutylammonium salts make them valuable additives in several applications.
Battery Electrolytes : TBAHS has been studied as an electrolyte additive in lead-acid batteries. researchgate.net Its presence can increase the oxidation and reduction peak currents and alter the crystalline structure of the lead sulfate (B86663) (PbSO₄) layer formed during cycling. researchgate.netepa.gov In the field of advanced battery chemistries, tetrabutylammonium triflate has been used to create a chloride-free, corrosion-free electrolyte for rechargeable magnesium batteries, widening the anodic stability window to 4.43 V. nih.gov The properties of TBAHS are often compared to those of ionic liquids, which are increasingly used in electrochemical systems, particularly lithium-ion batteries. researchgate.netresearchgate.net
Electrodeposition and Electroplating : In the electrodeposition of metals like ruthenium, the tetrabutylammonium cation plays a crucial role. It is found to adsorb onto the electrode surface, where it effectively blocks proton access. researchgate.net This inhibition of the competing hydrogen evolution reaction is critical for achieving high-quality metallic deposits, preventing issues like hydrogen embrittlement and cracking in the deposited film. researchgate.net
Role in Ion Exchange Processes and Resin Functionalization
The tetrabutylammonium cation can be effectively managed and exchanged using ion-exchange resins. These resins are typically based on a cross-linked polymer matrix, such as styrene-divinylbenzene, into which functional groups are introduced. For cation exchange, resins with acidic functional groups like sulfonic acid (–SO₃H) are commonly employed. ub.edudiva-portal.org
In laboratory and industrial processes, it is sometimes necessary to replace the tetrabutylammonium cation with another cation, such as ammonium (B1175870) (NH₄⁺). This can be accomplished by passing a solution containing the tetrabutylammonium salt through a column packed with an appropriate ion-exchange resin (e.g., Dowex). researchgate.net The resin is first "charged" with the desired cation (in this case, NH₄⁺) by flushing it with a concentrated solution like ammonium hydroxide (B78521). researchgate.net Subsequently, when the solution containing the tetrabutylammonium salt is passed through, the tetrabutylammonium cations are captured by the resin's fixed functional groups, releasing the ammonium ions into the solution. researchgate.net The efficiency of this exchange depends on factors such as the amount of resin used, flow rate, and the concentration of the solutions. researchgate.net
Applications as Surfactants and Solubilizers in Chemical Formulations
Tetrabutylammonium hydrogen sulphite possesses an amphiphilic structure, characterized by a nonpolar hydrocarbon tail (the four butyl groups) and a polar head (the ammonium cation and the hydrogen sulphite anion). This structure is characteristic of cationic surfactants. Such compounds have the ability to lower the surface tension between two liquids or between a liquid and a solid.
This surfactant property allows them to act as effective solubilizers, enabling the dissolution of nonpolar substances in aqueous media by forming micelles. Micelles are aggregates where the hydrophobic tails form a core to encapsulate the nonpolar substance, while the hydrophilic heads face outward into the aqueous phase. Ionic liquids with similar long-chain alkyl groups are known to form micelles in aqueous solutions and act as surfactants. mdpi.com This capability is crucial in formulations where immiscible components need to be brought together into a stable, homogeneous mixture.
Integration into Hybrid Catalytic Systems (e.g., Micellar Catalysis, Ionic Liquid Systems)
The surfactant properties and ionic liquid-like nature of tetrabutylammonium salts enable their use in advanced catalytic systems. researchgate.netresearchgate.net In micellar catalysis, the reaction rate is enhanced by bringing reactants together within the confined environment of a micelle. rsc.org By forming micelles in an aqueous solution, this compound can create nanoreactors that solubilize hydrophobic reactants, increasing their effective concentration and facilitating reactions that would otherwise be slow in a biphasic system.
Furthermore, these compounds are employed as phase-transfer catalysts. In a system with two immiscible phases (e.g., aqueous and organic), a phase-transfer catalyst works by carrying a reactant from one phase to the other where the reaction occurs. The tetrabutylammonium cation can pair with an anionic reactant from the aqueous phase, and the resulting ion pair, being more lipophilic, can migrate into the organic phase to react. This mechanism is fundamental to many synthetic organic reactions. Ionic liquids with surfactant properties have been successfully used as recyclable, temperature-controlled micellar and phase-transfer catalysts for reactions like epoxidations. rsc.org
Solvent Properties for the Dissolution of Metal Complexes (e.g., Ruthenium(II) Complexes)
There is a notable lack of specific research detailing the solvent properties of this compound for the dissolution of metal complexes, including Ruthenium(II) complexes.
In contrast, the analogous compound, tetrabutylammonium hydrogen sulfate, has been documented as a solvent for certain ruthenium(II) complexes. Specifically, it serves as a solvent for the dissolution of the ruthenium(II) complex fac-[Ru(CO)2(H2O)3(C(O)C2H5)][CF3SO3]. This suggests that other tetrabutylammonium salts with different anions, such as the hydrogen sulphite, could potentially exhibit similar solvating capabilities for organometallic compounds. However, without direct experimental evidence, this remains speculative. The properties of the hydrogen sulphite anion, being different from the sulfate anion, would likely influence its interaction with and stabilization of metal centers.
Further research is required to determine and quantify the solvent properties of this compound for various metal complexes. Such studies would involve solubility tests, spectroscopic analysis to probe solvent-complex interactions, and electrochemical studies to understand the behavior of the dissolved complexes.
Analytical Chemistry Methodologies Employing Tetrabutylammonium Hydrogen Sulphite
Ion-Pairing Reagent in Chromatographic Separations
Tetrabutylammonium (B224687) hydrogen sulphite is particularly effective as an ion-pairing reagent in chromatographic methods. By forming a neutral ion pair with charged analytes, it enhances their retention and separation on non-polar stationary phases. This property is especially useful for the analysis of ionic or highly polar compounds that are otherwise difficult to separate using traditional chromatographic techniques.
Gas Chromatography (GC) Applications for Various Analytes
In the field of gas chromatography, tetrabutylammonium hydrogen sulphite is utilized as a derivatizing agent to improve the volatility and detection of specific analytes. One notable application is in the analysis of linear alkylbenzenesulfonates (LASs), which are anionic surfactants. By reacting with TBAHS, the non-volatile LASs are converted into more volatile derivatives that can be readily analyzed by GC. This derivatization step is crucial for enhancing the sensitivity and resolution of the GC method for these compounds. Another significant application is in the analysis of acidic herbicides, where TBAHS facilitates their separation and detection.
Table 1: Applications of this compound in Gas Chromatography
| Analyte Class | Role of TBAHS | Outcome |
|---|---|---|
| Linear Alkylbenzenesulfonates (LASs) | Derivatizing Agent | Improved volatility and detection sensitivity. |
High-Performance Liquid Chromatography (HPLC) as a Mobile Phase Additive
This compound is frequently employed as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). Its addition to the mobile phase, typically in acetonitrile-water mixtures, improves the retention and resolution of ionic or polar compounds. For instance, the addition of 3.3 g/L of TBAHS to the mobile phase has been shown to be effective for the separation of acidic herbicides and sulfonates through ion-pairing interactions. The tetrabutylammonium cation pairs with the anionic analytes, increasing their hydrophobicity and, consequently, their retention on the non-polar stationary phase. This allows for better separation from other components in the sample matrix.
Table 2: Use of this compound in HPLC
| Application | Recommended Concentration | Mobile Phase Example | Analyte Types |
|---|
Optimization of Separation Efficiency and Detection Limits
The use of this compound as an ion-pairing reagent can significantly optimize separation efficiency and detection limits in chromatographic methods. The concentration of TBAHS in the mobile phase is a critical parameter that needs to be carefully controlled to achieve the desired separation. By forming stable ion pairs, TBAHS can lead to sharper peaks and reduced tailing for ionic analytes, which in turn improves resolution and lowers detection limits. The enhanced retention of analytes on the column can also help in separating them from interfering matrix components, further improving the accuracy and sensitivity of the analysis.
Application in Spectroscopic Analysis for Chemical System Characterization
Spectroscopic techniques are essential for the structural elucidation and quantification of chemical compounds, and this compound plays a role in this area as well. The spectroscopic profile of TBAHS itself provides a basis for its identification and quantification.
Mass Spectrometry: In mass spectrometry, the ionic nature of this compound allows for its ready detection. The tetrabutylammonium cation is easily observed in positive ion mode mass spectrometry.
Infrared Spectroscopy: Infrared (IR) spectroscopy provides valuable information about the vibrational modes of both the organic cation and the inorganic anion. The IR spectrum of TBAHS shows characteristic absorption bands for the carbon-hydrogen bonds in the butyl chains, typically in the 2800-3000 cm⁻¹ region.
While these techniques are used to characterize TBAHS itself, the compound can also be used as a tool in the spectroscopic analysis of other chemical systems. For example, as an ion-pairing agent, it can be used to selectively extract and concentrate analytes of interest from a complex mixture prior to spectroscopic analysis, thereby enhancing the signal of the analyte and facilitating its characterization.
Development of Robust and Efficient Analytical Methods
The unique properties of this compound as both a phase-transfer catalyst and an ion-pairing reagent contribute to the development of robust and efficient analytical methods. Its ability to facilitate the transfer of reactants between different phases can be exploited in sample preparation steps to enhance reaction rates and yields for derivatization or extraction.
The development of analytical methods using TBAHS often involves a systematic optimization of various parameters, such as the concentration of the reagent, the pH of the medium, and the choice of solvent system. By carefully controlling these parameters, it is possible to develop highly selective and sensitive methods for a wide range of analytes. Research has shown that TBAHS can be used to catalyze various reactions, such as N-alkylation and cyclization, with good to excellent yields, demonstrating its potential in developing efficient synthetic and analytical procedures.
Green Chemistry and Sustainable Approaches Utilizing Tetrabutylammonium Hydrogen Sulphite
Facilitation of Reactions in Aqueous and Environmentally Benign Media
A primary goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives, with water being the ideal choice due to its non-toxicity, availability, and safety. nih.gov However, the low solubility of many organic compounds in water presents a significant challenge. nih.gov Tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) effectively addresses this issue by acting as a phase-transfer catalyst (PTC) and surfactant. nih.govresearchgate.net This dual role enhances the reactivity of water-based reactions by forming micelles or emulsions, which improves the solubility of organic substrates. nih.gov
Research has demonstrated the efficacy of TBAHS in facilitating various organic syntheses in aqueous or semi-aqueous media. For instance, it has been successfully employed as a catalyst for the synthesis of tetrahydrobenzo[a]xanthene-11-ones in water at 60°C, achieving excellent yields. nih.gov The use of TBAHS in this context is notable because dehydration reactions are typically difficult to perform in water; the surfactant properties of TBAHS, however, successfully drive the reaction forward. nih.gov Another significant application is the regioselective Michael addition of indoles to electron-deficient olefins, such as nitrostyrenes and chalcones, in water, which proceeds with good to excellent yields. researchgate.net
Furthermore, TBAHS has been used as a catalyst for the green synthesis of glycosyl 1,4-dihydropyridines in diethylene glycol, another environmentally safer solvent. researchgate.net These examples underscore the role of tetrabutylammonium hydrogen sulphite/sulphate in expanding the scope of aqueous and other green-solvent-based organic reactions, offering a practical strategy to reduce reliance on volatile and toxic organic solvents. nih.govresearchgate.net
Table 1: Examples of Reactions Facilitated by TBAHS in Green Media
This table is interactive. Click on the headers to sort.
| Reaction Type | Reactants | Solvent | Catalyst | Key Advantages | Reference |
| Synthesis of Tetrahydrobenzo[a]xanthene-11-ones | β-naphthol, Aromatic aldehydes, Dimedone | Water | TBAHS | Excellent yields, Shorter reaction time, Mild conditions | nih.gov |
| Regioselective Michael Addition | Indoles, Nitrostyrenes/Chalcones | Water | TBAHS | Good to excellent yields, Environmentally friendly | researchgate.net |
| Synthesis of Glycosyl 1,4-Dihydropyridines | β-keto esters, Enamines, Glycosyl aldehydes | Diethylene Glycol | TBAHS | Efficient, Eco-friendly | researchgate.net |
| Hydrolysis of Aziridines and Epoxides | Aziridines, Epoxides | - | TBAHS | High yields, Mild conditions, Recyclable catalyst | nih.gov |
Studies on Catalyst Reusability and Recyclability in Sustainable Processes
A key tenet of green chemistry is the use of catalysts that can be easily recovered and reused, thereby minimizing waste and improving process economics. mdpi.comnih.gov Tetrabutylammonium hydrogen sulphate (TBAHS) has shown promise as a recyclable catalyst in several organic transformations.
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, often simplifies the recycling process. While TBAHS is often used as a homogeneous catalyst, its ionic nature and solubility properties can be exploited for separation and reuse in certain systems.
Strategies for Minimizing Environmental Impact in Organic Synthesis
The use of this compound/sulphate aligns with several strategies aimed at reducing the environmental impact of chemical manufacturing. These strategies are central to the principles of green chemistry. researchgate.netomanchem.com
Key advantages offered by TBAHS-catalyzed methods include:
Use of Environmentally Benign Solvents: As detailed in section 7.1, TBAHS facilitates reactions in water, reducing the need for hazardous organic solvents. nih.gov
Solvent-Free Conditions: Several syntheses, such as the one-pot preparation of 2,4,6-triarylpyridines, are conducted under solvent-free conditions using TBAHS, which entirely eliminates solvent waste. researchgate.netbloomtechz.com
Improved Energy Efficiency: Reactions often proceed under mild conditions, such as lower temperatures (e.g., 60-80°C), which reduces energy consumption compared to methods requiring harsh reflux conditions. nih.govbloomtechz.com
Higher Yields and Shorter Reaction Times: TBAHS catalysis frequently leads to excellent product yields in significantly shorter timeframes, increasing process efficiency and reducing waste from side reactions. nih.govresearchgate.net
Operational Simplicity: The protocols are often straightforward, with simple work-up procedures, which minimizes the use of additional reagents and solvents for purification. nih.govresearchgate.net
By combining these benefits, the application of TBAHS represents a significant step towards developing more sustainable synthetic routes that are less hazardous to human health and the environment. researchgate.net
Table 2: Green Chemistry Metrics Improvement with TBAHS
This table is interactive. Click on the headers to sort.
| Green Chemistry Principle | Contribution of TBAHS-based Methods | Specific Example | Reference |
| Prevention of Waste | High yields and selectivity reduce the formation of byproducts. | Synthesis of 1,8-dioxo-octahydroxanthenes in excellent yields. | researchgate.net |
| Safer Solvents and Auxiliaries | Enables reactions in water or under solvent-free conditions. | Synthesis of 3-alkylated indoles in aqueous medium. | researchgate.net |
| Design for Energy Efficiency | Reactions proceed at moderate temperatures, reducing energy requirements. | Synthesis of 2,4,6-triarylpyridines at 80°C. | bloomtechz.com |
| Use of Catalysis | Employs catalytic amounts of TBAHS, which is superior to stoichiometric reagents. | Hydrolysis of epoxides. | nih.gov |
Theoretical and Computational Investigations of Tetrabutylammonium Hydrogen Sulphite Systems
Molecular Electrostatic Potential Analysis of Intermolecular Interactions
Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool for understanding and predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. The MESP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
For the tetrabutylammonium (B224687) hydrogen sulphite system, MESP analysis can illuminate the nature of the interactions between the ions and with surrounding solvent molecules. The TBA⁺ cation, with its four long alkyl chains, presents a largely non-polar surface, with the positive charge localized around the central nitrogen atom. nih.gov In contrast, the hydrogen sulphite anion possesses distinct regions of negative potential around the oxygen atoms and a region of less negative or even slightly positive potential around the hydrogen atom. acs.org
This charge distribution is crucial for understanding how the ions interact. The negative regions on the HSO₃⁻ anion will be attracted to the positive center of the TBA⁺ cation. Furthermore, the hydrogen atom on the HSO₃⁻ anion can act as a hydrogen bond donor, while the oxygen atoms can act as hydrogen bond acceptors. MESP analysis can predict the strength and directionality of these hydrogen bonds, which are fundamental to the compound's structure and its role as a phase-transfer catalyst. The interaction with solvent molecules, particularly in aqueous solutions, can also be visualized, showing how water molecules orient themselves around the ions to solvate them.
Computational Modeling of Solution Thermodynamics
The behavior of tetrabutylammonium hydrogen sulphite in solution is critical to its practical applications. Computational modeling provides a means to investigate its thermodynamic properties, offering insights that complement experimental measurements.
Apparent Molar Volume Studies in Aqueous Solutions
The apparent molar volume (V₂) of a solute in a solution provides information about solute-solvent and solute-solute interactions. It reflects the volume occupied by the solute molecules and the changes in the solvent structure upon dissolution. For tetraalkylammonium salts, the apparent molar volume is influenced by the size of the alkyl chains. The large tetrabutylammonium cation is known to have a significant impact on the structure of water, often described in terms of hydrophobic hydration. aip.org Molecular dynamics simulations can be used to compute the apparent molar volume by analyzing the volume of the simulation box as a function of solute concentration. These simulations can reveal how the TBA⁺ and HSO₃⁻ ions are accommodated within the solvent structure and how they interact with each other at different concentrations.
Viscosity B-Coefficient Analysis of Solute-Solvent Interactions
The viscosity of an electrolyte solution is related to the size and shape of the ions and their interactions with the solvent. The Jones-Dole equation is often used to analyze the concentration dependence of viscosity, with the B-coefficient being a measure of solute-solvent interactions. A positive and large B-coefficient, as is often observed for large tetraalkylammonium ions, indicates a structure-making effect on the solvent, where the ions promote a more ordered solvent structure around them. rsc.org Computational methods, particularly molecular dynamics simulations, can be used to calculate the viscosity of the solution and, from this, the B-coefficient. These simulations provide a molecular-level understanding of the factors contributing to the viscosity, such as the rotational and translational motion of the ions and their effect on the hydrogen bond network of the solvent. aip.orgnih.gov
Quantum Chemical Calculations for Understanding Binding Interactions
Quantum chemical calculations, including both ab initio methods and DFT, are indispensable for a fundamental understanding of the binding interactions within the this compound system. researchgate.net These calculations go beyond classical models by explicitly considering the electronic structure of the molecules.
The primary binding interaction in this system is the electrostatic attraction between the TBA⁺ cation and the HSO₃⁻ anion. Quantum chemical calculations can precisely quantify this interaction energy. researchgate.net Furthermore, they can dissect the contributions from different types of interactions, such as electrostatic, induction (polarization), and dispersion forces.
A crucial aspect of the binding is the role of hydrogen bonding. The hydrogen sulphite anion can engage in hydrogen bonding, both internally and with solvent molecules. acs.org Quantum chemical calculations can determine the geometry and strength of these hydrogen bonds with high accuracy. For instance, calculations can model the interaction of the HSO₃⁻ anion with water molecules, revealing the preferred coordination and the cooperative effects in hydrogen-bonded networks. acs.org
Moreover, these calculations can shed light on the hydrophobic interactions between the butyl chains of the TBA⁺ cation and non-polar molecules, a key factor in its function as a phase-transfer catalyst. aip.org By modeling the interaction of the TBA⁺ cation with various substrates, it is possible to understand the binding preferences and the mechanism of action at a molecular level. tandfonline.com
Spectroscopic and Structural Characterization in Reaction Contexts and Solution Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy, the tetrabutylammonium (B224687) cation is expected to exhibit a distinct set of signals corresponding to the protons on its four butyl chains. These signals are useful for confirming the presence of the cation and for monitoring its concentration during a reaction. The protons closer to the positively charged nitrogen atom are more deshielded and thus appear at a higher chemical shift (downfield).
The typical ¹H NMR spectrum of the tetrabutylammonium cation in a solvent like deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) would show four groups of signals:
A triplet corresponding to the terminal methyl (CH₃) protons.
A multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group.
Another multiplet for the second methylene (CH₂) group.
A multiplet for the methylene (α-CH₂) group directly bonded to the nitrogen atom, which appears furthest downfield due to the inductive effect of the quaternary ammonium (B1175870) group.
The integration of these peaks would follow a 3:2:2:2 ratio, confirming the structure of the butyl chains. The presence of the hydrogen sulfite (B76179) anion might cause slight shifts in the cation's proton signals compared to other tetrabutylammonium salts, reflecting ion-pairing effects in solution. The proton on the hydrogen sulfite anion (HSO₃⁻) is typically not observed in protic solvents due to rapid exchange with the solvent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the Tetrabutylammonium Cation
| Protons | Predicted Chemical Shift (δ) in ppm (in CDCl₃) | Multiplicity | Integration |
| -N-CH₂ -CH₂-CH₂-CH₃ | ~3.2 - 3.4 | Multiplet (t) | 8H |
| -N-CH₂-CH₂ -CH₂-CH₃ | ~1.5 - 1.7 | Multiplet (m) | 8H |
| -N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet (m) | 8H |
| -N-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | 12H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For the tetrabutylammonium cation, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms in the butyl chains.
Similar to the ¹H NMR spectrum, the carbon atom directly attached to the nitrogen (α-carbon) is the most deshielded and appears at the highest chemical shift. The terminal methyl carbon appears at the lowest chemical shift (most upfield). The chemical shifts can be used to confirm the purity of the sample and the integrity of the cation's structure.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in CDCl₃) |
| -N-C H₂-CH₂-CH₂-CH₃ | ~58 - 59 |
| -N-CH₂-C H₂-CH₂-CH₃ | ~23 - 25 |
| -N-CH₂-CH₂-C H₂-CH₃ | ~19 - 20 |
| -N-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Coordination Sites
FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For tetrabutylammonium hydrogen sulfite, the FT-IR spectrum would be a composite of the absorption bands for the tetrabutylammonium cation and the hydrogen sulfite anion.
Tetrabutylammonium Cation: The spectrum will be dominated by strong C-H stretching vibrations from the butyl chains, typically appearing in the 2850-3000 cm⁻¹ region. C-H bending vibrations are observed around 1470 cm⁻¹ and 1380 cm⁻¹. C-N stretching vibrations may also be present at lower wavenumbers.
Hydrogen Sulfite Anion (HSO₃⁻): The hydrogen sulfite ion has characteristic absorption bands. The S=O stretching vibrations are expected to appear as strong bands in the region of 1050-1250 cm⁻¹. The S-O stretch is typically found around 800-950 cm⁻¹, and the O-H stretch of the anion would likely appear as a broad band in the 3300-3500 cm⁻¹ region, though it can sometimes be obscured or shifted by hydrogen bonding.
Analysis of these bands confirms the presence of both the organic cation and the inorganic anion. Shifts in the positions of the anion's bands can indicate the nature of its interaction with the cation or its involvement in hydrogen bonding.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Tetrabutylammonium Hydrogen Sulfite
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| C-H (Alkyl) | Bending | ~1470, ~1380 | Medium |
| S=O | Stretching | 1050 - 1250 | Strong |
| S-O | Stretching | 800 - 950 | Medium-Strong |
| O-H | Stretching | 3300 - 3500 | Broad, Medium |
Mass Spectrometry (MS) for Stoichiometric and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic species like tetrabutylammonium hydrogen sulfite, techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically used.
The analysis would show a prominent peak in the positive-ion mode corresponding to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺), with a calculated m/z (mass-to-charge ratio) of approximately 242.46. In the negative-ion mode, a peak for the hydrogen sulfite anion ([HSO₃]⁻) would be expected at an m/z of approximately 81.00.
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of these ions, allowing for the confirmation of their elemental formulas. The computed exact mass of the neutral compound is 323.2494 Da. nih.gov The fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure, showing characteristic losses of butyl groups from the cation.
Interactive Data Table: Expected Mass Spectrometry Data for Tetrabutylammonium Hydrogen Sulfite
| Ion | Formula | Ion Mode | Calculated m/z |
| Tetrabutylammonium Cation | [C₁₆H₃₆N]⁺ | Positive | 242.46 |
| Hydrogen Sulfite Anion | [HSO₃]⁻ | Negative | 81.00 |
| Neutral Compound (Exact Mass) | C₁₆H₃₇NO₃S | - | 323.2494 Da |
X-ray Diffraction Studies for Stereochemical and Crystal Structure Elucidation
A hypothetical crystal structure of tetrabutylammonium hydrogen sulfite would reveal the precise geometry of the hydrogen sulfite anion, which is expected to be trigonal pyramidal. It would also detail the nature of the ionic interactions between the ammonium cation and the sulfite anion, including any hydrogen bonding involving the O-H group of the anion and oxygen atoms of adjacent anions. Such an analysis is crucial for understanding the solid-state properties of the compound.
UV-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Binding Affinity Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance. The tetrabutylammonium cation itself does not possess a chromophore that absorbs significantly in the typical UV-Vis range (200-800 nm). The hydrogen sulfite anion also has limited absorbance in this region.
However, UV-Vis spectroscopy can be an effective tool for monitoring reactions where tetrabutylammonium hydrogen sulfite is used as a reagent or catalyst, provided that one of the reactants or products has a strong chromophore. thermofisher.com For example, if the hydrogen sulfite anion reacts to reduce a colored compound to a colorless one, the rate of reaction can be determined by monitoring the decrease in absorbance at the chromophore's λ(max) over time. thermofisher.com This allows for the determination of reaction kinetics, including the rate constant and reaction order with respect to the sulfite.
Similarly, if the tetrabutylammonium ion is used in an ion-pair extraction or acts as a phase-transfer catalyst involving a colored species, changes in the UV-Vis spectrum can be used to study binding affinities and the efficiency of the transfer process.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry)
Electrochemical techniques such as Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are crucial for understanding the redox behavior of a chemical species and its performance in applications like electrocatalysis and energy storage. These methods probe the electrochemical interface and can provide information on reaction mechanisms, electron transfer kinetics, and the stability of species at different potentials.
For Tetrabutylammonium hydrogen sulfite, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is an electrochemically stable, bulky cation. In many electrochemical studies, tetrabutylammonium salts are used as supporting electrolytes because of their wide electrochemical window and inertness. For instance, studies on various tetrabutylammonium salts, such as those with perchlorate (B79767) or hexafluorophosphate (B91526) anions, are common in non-aqueous electrochemistry to establish a stable conductive medium. researchgate.netepa.govumich.edu
The electrochemical behavior of Tetrabutylammonium hydrogen sulfite itself would be determined by the oxidation and reduction potentials of both the tetrabutylammonium cation and the hydrogen sulfite anion (HSO₃⁻). The hydrogen sulfite anion can participate in redox reactions.
Interactive Data Table: Electrochemical Parameters for Tetrabutylammonium Hydrogen Sulfite
| Parameter | Value | Conditions |
| Cyclic Voltammetry | ||
| Oxidation Potential (Epa) | Data not available in reviewed literature | |
| Reduction Potential (Epc) | Data not available in reviewed literature | |
| Linear Sweep Voltammetry | ||
| Limiting Current (iL) | Data not available in reviewed literature | |
| Half-wave Potential (E₁/₂) | Data not available in reviewed literature |
Thermal Analysis for Investigating Reaction Performance and Stability of Catalytic Systems
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound. This information is critical for assessing its suitability for use in chemical reactions, particularly as a catalyst or phase-transfer agent, which may be subjected to elevated temperatures.
TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures decomposition or desolvation occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing temperatures of melting, crystallization, and other phase transitions.
For Tetrabutylammonium hydrogen sulfite, thermal stability is a key parameter for its application in reaction systems. While there is a general mention of a decomposition onset at approximately 200°C for this compound, detailed TGA and DSC thermograms and specific data points from peer-reviewed research are not widely published. researchgate.net In contrast, the thermal properties of Tetrabutylammonium hydrogen sulfate (B86663) have been more extensively studied, showing it to be stable up to 260°C. researchgate.netnih.gov However, due to the chemical differences between the sulfite and sulfate anions, these values cannot be reliably extrapolated to Tetrabutylammonium hydrogen sulfite. The hydrogen sulfite anion is generally less thermally stable than the hydrogen sulfate anion.
Without specific experimental data from TGA and DSC analyses for Tetrabutylammonium hydrogen sulfite, a definitive profile of its thermal behavior and stability in catalytic systems remains undocumented in the accessible scientific literature.
Interactive Data Table: Thermal Analysis Data for Tetrabutylammonium Hydrogen Sulfite
| Analysis Type | Parameter | Value | Conditions/Atmosphere |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | ~200 °C researchgate.net | Data on atmosphere not specified |
| Differential Scanning Calorimetry (DSC) | Melting Point | Data not available in reviewed literature | |
| Enthalpy of Fusion (ΔHfus) | Data not available in reviewed literature |
Future Research Directions and Perspectives for Tetrabutylammonium Hydrogen Sulphite
Exploration of Novel Synthetic Applications and Catalyst Design
Tetrabutylammonium (B224687) hydrogen sulphite has demonstrated utility as a phase-transfer catalyst in specific organic syntheses, such as in the preparation of di- and poly-allyl ethers and the production of glycidyl (B131873) ethers from phenols. google.comgoogle.com Future research is poised to significantly broaden its synthetic applications. Investigations could focus on its catalytic efficacy in a wider array of reactions, including but not limited to C-C and C-N bond-forming reactions, oxidations, reductions, and polymerizations where the unique properties of the hydrogen sulphite anion could offer advantages in terms of selectivity and reactivity.
A key area for future exploration is the design of novel catalysts derived from or incorporating the tetrabutylammonium hydrogen sulphite motif. This could involve tethering the ionic species to solid supports to create heterogeneous catalysts, thereby simplifying catalyst recovery and recycling, a crucial aspect of sustainable chemistry. Furthermore, the development of chiral variants of the tetrabutylammonium cation, paired with the hydrogen sulphite anion, could open new avenues in asymmetric phase-transfer catalysis, a field of significant academic and industrial interest.
The following table outlines potential areas for synthetic exploration:
| Reaction Type | Potential Application of this compound | Research Goal |
| Michael Addition | Catalyst for the addition of nucleophiles to α,β-unsaturated carbonyl compounds. | To achieve high yields and selectivities under mild, environmentally benign conditions. |
| Suzuki-Miyaura Coupling | As a co-catalyst or additive to enhance reaction rates and yields in aqueous media. | To develop palladium-based catalytic systems with improved efficiency and broader substrate scope. |
| Heck Reaction | To facilitate the coupling of unsaturated halides with alkenes. | To explore its role in stabilizing catalytic species and promoting reactivity. |
| Aldol (B89426) Condensation | As a catalyst in cross-aldol reactions. | To control selectivity and minimize side reactions. |
Advancements in Electrochemical Device Applications and Energy Storage
While the electrochemical applications of this compound are not as extensively documented as its sulfate (B86663) counterpart, the unique properties of the hydrogen sulphite anion present intriguing possibilities for future research in electrochemical devices and energy storage. The hydrogen sulphite ion can participate in redox reactions, which could be harnessed in various electrochemical systems.
Future investigations should explore the potential of this compound as a component of electrolytes for batteries, supercapacitors, and fuel cells. Its ionic nature and the presence of the bulky tetrabutylammonium cation could contribute to a wide electrochemical stability window and high ionic conductivity, which are desirable properties for electrolytes. bldpharm.com Research into its role as an electrolyte additive in lead-acid batteries, for instance, could be a fruitful area, drawing parallels from studies on the sulfate analogue which has been shown to increase hydrogen and oxygen overpotentials. bldpharm.comresearchgate.net
Moreover, the potential for this compound to be used in electrochemical synthesis as a supporting electrolyte or a reactant is an untapped area of research. Its ability to influence electrode surface phenomena could be beneficial for specific electro-organic synthetic transformations. The development of molten salt batteries is another area where tetrabutylammonium salts could be investigated for creating novel, high-temperature energy storage systems. buyersguidechem.com
Integration into Advanced Functional Materials and Nanotechnology
The integration of this compound into advanced functional materials and nanotechnology represents a promising frontier for research. The amphiphilic nature of the tetrabutylammonium cation, combined with the reactivity of the hydrogen sulphite anion, makes it a candidate for the synthesis and stabilization of nanomaterials.
Future research could focus on using this compound as a capping agent or stabilizer in the synthesis of metallic or metal oxide nanoparticles. The tetrabutylammonium cation can form a layer on the nanoparticle surface, preventing aggregation and controlling particle size and morphology. The hydrogen sulphite anion could also play a role in the reduction of metal precursors during nanoparticle synthesis.
Furthermore, the incorporation of this compound into polymer matrices could lead to the development of novel functional materials. For example, it could be blended with polymers to create ion-conducting membranes for electrochemical devices or materials with enhanced antistatic properties. The potential applications in nanofabrication, such as in the formulation of resists for lithography, could also be explored. Research in this area would benefit from the study of the interactions between the ionic liquid and various material surfaces at the nanoscale. epa.gov
Development of Enhanced Green Chemistry Protocols and Industrial Scalability
The use of this compound as a phase-transfer catalyst already aligns with the principles of green chemistry by enabling reactions in multiphase systems, potentially reducing the need for hazardous organic solvents. google.com Future research in this area should focus on developing even more sustainable protocols and ensuring the industrial scalability of these processes.
A key research direction is the development of efficient methods for the recycling and reuse of this compound. This would significantly improve the cost-effectiveness and environmental footprint of the processes where it is used as a catalyst. Studies on its stability under various reaction conditions and the development of robust purification methods will be crucial.
Furthermore, exploring its use in aqueous reaction media is a significant aspect of green chemistry. Developing protocols that utilize water as the primary solvent would be highly beneficial. The scalability of the known synthetic procedures that employ this compound needs to be thoroughly investigated. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading for large-scale industrial production, moving from batch to continuous flow processes.
| Green Chemistry Aspect | Research Focus for this compound | Desired Outcome |
| Catalyst Recycling | Development of extraction or precipitation methods for catalyst recovery. | High recovery rates and sustained catalytic activity over multiple cycles. |
| Aqueous Media Reactions | Investigation of its catalytic activity in water for various organic transformations. | Efficient and selective reactions in water, minimizing the use of organic solvents. |
| Energy Efficiency | Optimization of reaction conditions to lower energy consumption. | Reactions proceeding at lower temperatures and pressures. |
| Process Intensification | Transitioning from batch to continuous flow reactor systems. | Increased productivity, better process control, and enhanced safety for industrial applications. |
Further Elucidation of Complex Reaction Mechanisms and Interfacial Phenomena
A deeper understanding of the reaction mechanisms and interfacial phenomena involving this compound is fundamental to optimizing its existing applications and discovering new ones. While it is known to function as a phase-transfer catalyst, the precise role of both the cation and the anion at the interface between two immiscible phases is not fully understood.
Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., FTIR, Raman) and computational modeling (e.g., Density Functional Theory), to probe the interactions between the catalyst, reactants, and solvent molecules at the interface. This will help in elucidating the transition states and intermediates of the catalyzed reactions.
Understanding the influence of the hydrogen sulphite anion, as opposed to the more commonly studied sulphate or halide anions, is particularly important. Its size, charge distribution, and hydrogen-bonding capabilities likely play a significant role in its catalytic activity. Investigating the aggregation behavior of this compound in solution and at interfaces will also provide valuable insights into its function as a phase-transfer catalyst. This fundamental knowledge will enable the rational design of more efficient catalytic systems and the prediction of its utility in new chemical transformations.
Q & A
Basic: What are the recommended methods for synthesizing and purifying TBAHS for laboratory use?
TBAHS is typically synthesized via the reaction of tetrabutylammonium bromide with sulfuric acid under controlled conditions. A common protocol involves:
Neutralization : Mix equimolar amounts of tetrabutylammonium hydroxide and sulfuric acid in an ice bath to prevent exothermic overheating .
Crystallization : Evaporate the solvent under reduced pressure and recrystallize the product from a methanol-water mixture to achieve >97% purity .
Characterization : Verify purity using melting point analysis (169–171°C) and H-NMR spectroscopy .
Basic: How is TBAHS utilized as an ion-pairing agent in chromatographic methods?
TBAHS is widely employed in reversed-phase HPLC and GC to improve separation of ionic or polar compounds:
- HPLC : Add 3.3 g/L TBAHS to the mobile phase (e.g., acetonitrile-water mixtures) to enhance retention and resolution of acidic herbicides or sulfonates via ion-pairing interactions .
- GC : Use TBAHS to derivatize linear alkylbenzenesulfonates (LASs), improving volatility and detection sensitivity .
Advanced: What mechanistic roles does TBAHS play in phase-transfer catalysis (PTC)?
TBAHS facilitates PTC by stabilizing anionic intermediates at organic-aqueous interfaces:
- Nucleophilic Substitutions : Enhances reaction rates in alkylation or sulfonation by transferring anions (e.g., ) into organic phases .
- Kinetic Studies : Monitor ion-pair formation via conductivity measurements or H-NMR to correlate catalyst concentration with reaction efficiency .
Advanced: How should TBAHS be handled in air- or moisture-sensitive reactions?
- Storage : Keep in desiccators with anhydrous calcium sulfate to prevent hygroscopic degradation .
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions, and pre-dry TBAHS under vacuum at 60°C for 4 hours .
Advanced: How can contradictions in optimal TBAHS concentrations for different applications be resolved?
Conflicting reports on TBAHS concentrations (e.g., 0.1–1.0 M in PTC) arise from solvent polarity and substrate solubility differences:
- Systematic Optimization : Perform kinetic profiling at varying concentrations (0.1–2.0 M) and temperatures (25–80°C) to identify ideal conditions .
- Computational Modeling : Use density functional theory (DFT) to predict ion-pair stability in specific solvent systems .
Basic: What safety protocols are essential when handling TBAHS in the laboratory?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Skin Corr. 1B, Eye Dam. 1) .
- Ventilation : Use fume hoods to prevent inhalation of dust, which may cause respiratory irritation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous chemical material .
Advanced: How does TBAHS influence reaction kinetics in multi-phase systems?
- Rate Enhancement : Reduces activation energy by solubilizing reactants at phase boundaries. For example, in esterifications, TBAHS lowers the energy barrier by 15–20 kJ/mol compared to non-catalyzed reactions .
- Monitoring : Use in situ FTIR or UV-Vis spectroscopy to track anion transfer rates and intermediate formation .
Advanced: What are the applications of TBAHS in electrochemical studies?
TBAHS serves as a supporting electrolyte in non-aqueous electrochemistry:
- Cyclic Voltammetry : Use 0.1 M TBAHS in acetonitrile to stabilize redox-active species (e.g., quinoxalines) and minimize ohmic drop .
- Electrosynthesis : Facilitate anion migration in oxidative coupling reactions, improving Faradaic efficiency by 30–40% .
Basic: Which analytical techniques are most effective for characterizing TBAHS and its complexes?
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset at ~200°C) .
- Ion Chromatography : Quantify sulfate/bisulfate counterions with a detection limit of 0.1 ppm .
- Single-Crystal XRD : Resolve hydrogen-bonding networks in TBAHS-solvent adducts (e.g., methanol or water clusters) .
Advanced: How does TBAHS stability vary under extreme pH or temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
